1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride chemical structure
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride chemical structure
An In-Depth Technical Guide to 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction and Scientific Context
1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride belongs to the biguanide class of compounds, a group of molecules defined by the presence of two linked guanidine groups.[1] This class is of significant pharmacological interest, with its most prominent member, metformin, being a first-line therapy for type 2 diabetes for decades.[2] Biguanides are generally characterized as polar, hydrophilic molecules that are highly soluble in aqueous solutions.[3] Beyond their well-established hypoglycemic effects, biguanides have garnered substantial attention for their potential anticancer properties, which are areas of active preclinical and clinical investigation.[3]
This guide focuses on the specific derivative, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride, providing a detailed examination of its chemical structure, a robust protocol for its synthesis, and a discussion of its putative mechanism of action based on the established pharmacology of the biguanide class. Furthermore, it outlines validated analytical techniques for its characterization and summarizes critical safety and handling information. This document is intended to serve as a foundational resource for researchers investigating the therapeutic potential and chemical properties of novel substituted biguanides.
Chemical Identity and Physicochemical Properties
The unique substitution pattern on the phenyl ring—containing both a chloro and a fluoro group—distinguishes this molecule and is expected to influence its lipophilicity, membrane permeability, and interactions with biological targets compared to simpler biguanides.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 1-(3-chloro-2-fluorophenyl)-N,N'-bis(diaminomethylidene)amine;hydrochloride | N/A |
| Synonyms | N-(3-Chloro-2-fluorophenyl)imidodicarbonimidic diamide hydrochloride | N/A |
| CAS Number | 138575-52-9 | N/A |
| Molecular Formula | C₈H₁₀Cl₂FN₅ | N/A |
| Molecular Weight | 278.11 g/mol | N/A |
| Canonical SMILES | C1=CC(=C(C(=C1)F)Cl)N=C(N)N=C(N)N.Cl | N/A |
| InChI Key | Not publicly available. | N/A |
| Appearance | Expected to be a white to off-white crystalline solid. | [4] |
| Melting Point | Data not available. Related compounds melt >230 °C. | [4] |
| Solubility | Expected to be soluble in water and polar organic solvents like DMSO and DMF. |[3][5] |
Synthesis and Purification
The synthesis of N-aryl biguanides is a well-established chemical transformation. The most common and direct route involves the reaction of an appropriate aniline derivative with dicyandiamide (cyanoguanidine) in an acidic medium.[6][7][8] This reaction proceeds via the addition of the amine to the cyano group of dicyandiamide.[8] Heating the reactants as hydrochloride salts in a polar solvent is an efficient and widely used methodology.[8]
Experimental Protocol: Synthesis
This protocol describes a representative method for the laboratory-scale synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.
Materials:
-
3-Chloro-2-fluoroaniline (CAS: 2106-04-9)[9]
-
Dicyandiamide (Cyanoguanidine)
-
Concentrated Hydrochloric Acid (HCl)
-
2-Propanol (IPA)
-
Ethyl Acetate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Büchner funnel and vacuum flask
Procedure:
-
Reactant Preparation: In a 250 mL round-bottom flask, dissolve 10.0 g of 3-Chloro-2-fluoroaniline in 100 mL of 2-propanol.
-
Acidification: While stirring, slowly add an equimolar amount of concentrated hydrochloric acid to form the aniline hydrochloride salt in situ.
-
Addition of Dicyandiamide: Add an equimolar amount of dicyandiamide to the stirred suspension.
-
Reaction: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 82-85 °C) using a heating mantle. Maintain reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Causality Note: Refluxing in a polar solvent provides the necessary thermal energy to overcome the activation barrier for the nucleophilic attack of the aniline on the nitrile carbon of dicyandiamide, while the acidic conditions activate the dicyandiamide.[8]
-
-
Cooling and Precipitation: After the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. A precipitate of the crude product should form.
-
Isolation: Cool the mixture further in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with two portions of cold ethyl acetate (2 x 30 mL) to remove unreacted starting materials and non-polar impurities.
-
Drying: Dry the purified white solid under vacuum at 50-60 °C to a constant weight.
-
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC analysis.
Visualization: Synthesis Workflow
Caption: Generalized workflow for the synthesis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.
Putative Pharmacology and Mechanism of Action
While specific pharmacological data for 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride is not available in the public domain, its mechanism of action can be inferred from the extensive research on the biguanide class.[3] The primary molecular target is widely considered to be the mitochondrial respiratory chain, specifically Complex I .[3]
Inhibition of Complex I by biguanides leads to a decrease in ATP synthesis and an increase in the cellular AMP:ATP ratio. This energy stress activates AMP-activated protein kinase (AMPK) , a central regulator of cellular metabolism.[3] AMPK activation initiates a cascade of downstream effects, including:
-
Inhibition of hepatic gluconeogenesis (glucose production in the liver).
-
Increased glucose uptake in peripheral tissues like muscle.
-
Inhibition of the mTOR pathway, which is implicated in cell growth and proliferation, providing a rationale for the observed anticancer effects.[3]
Recent studies also point to mechanisms independent of Complex I, including inhibition of mitochondrial glycerol-3-phosphate dehydrogenase (mGPD) and effects on lysosomal function.[3] It is plausible that 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride shares these mechanisms of action.
Visualization: General Biguanide Signaling Pathway
Caption: Putative mechanism of action via inhibition of Complex I and subsequent AMPK activation.
Analytical Methodologies
The quantitative analysis of biguanides is routinely achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC), often coupled with UV detection.[10] This technique separates compounds based on their hydrophobicity, making it well-suited for analyzing polar biguanide molecules.
Experimental Protocol: RP-HPLC Analysis
This protocol provides a robust starting point for developing a validated HPLC method for the analysis of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride.
Instrumentation & Materials:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[10]
-
Acetonitrile (HPLC grade)
-
Potassium dihydrogen phosphate (KH₂PO₄)
-
Orthophosphoric acid (OPA)
-
Water (HPLC grade)
-
0.45 µm membrane filters
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of 20mM potassium dihydrogen phosphate buffer and acetonitrile (e.g., in a 30:70 v/v ratio). Adjust the pH of the aqueous buffer to 3.5 with orthophosphoric acid before mixing with the organic solvent.[10]
-
System Preparation: Degas the mobile phase by sonication or vacuum filtration. Equilibrate the C18 column with the mobile phase at a flow rate of 1.0 mL/min until a stable baseline is achieved.
-
Causality Note: A C18 (octadecylsilyl) stationary phase provides a non-polar environment. The polar biguanide analyte has minimal retention, eluting quickly. The acetonitrile (organic modifier) and buffered aqueous phase are optimized to achieve good peak shape and retention time.[10]
-
-
Standard Preparation: Prepare a stock solution of 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by serial dilution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample to be analyzed in the mobile phase to a concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Chromatographic Run: Set the UV detector to a wavelength of approximately 230-240 nm.[8] Inject 10-20 µL of the standard and sample solutions.
-
Data Analysis: Identify the analyte peak by comparing its retention time with that of the standard. Quantify the amount of analyte in the sample by integrating the peak area and comparing it to the calibration curve.
Visualization: Analytical Workflow
Caption: Standard workflow for the quantitative analysis of biguanides by RP-HPLC.
Safety, Handling, and Storage
Based on Safety Data Sheets (SDS) for structurally related chlorophenyl biguanide hydrochlorides, this compound should be handled as a hazardous substance.[11][12][13]
-
Hazard Classification: Expected to cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11][12]
-
Handling: Use only in a well-ventilated area, preferably a fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[14]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations. Do not allow the product to reach the sewage system.[12]
Applications and Future Research Directions
As a novel substituted biguanide, 1-(3-Chloro-2-fluorophenyl)biguanide hydrochloride represents a compelling candidate for further investigation. Key research areas include:
-
Antidiabetic Potential: In vivo studies are required to determine its efficacy in regulating blood glucose levels and to compare its potency and side-effect profile with established drugs like metformin.
-
Oncology Research: Given the known anticancer effects of other biguanides, this compound should be screened against various cancer cell lines to assess its antiproliferative activity.[3] The specific halogen substitution may alter its cellular uptake and target engagement.
-
Structure-Activity Relationship (SAR) Studies: This molecule serves as a valuable data point in SAR studies to understand how modifying the aromatic substituent affects the biological activity of the biguanide scaffold.
By providing a comprehensive foundation of its chemistry, synthesis, and putative biological role, this guide aims to facilitate and accelerate further research into this promising compound.
References
-
Corcoran, C. & Jacobs, T. F. (2023). The Mechanism of Action of Biguanides: New Answers to a Complex Question. PMC. [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column. SIELC Technologies. [Link]
-
Abbas, S. Y., Basyouni, W. M., El-Bayouki, K. A. M., & Abdel-Rahman, R. F. (2016). Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 66(7), 377-383. [Link]
-
Baokar, S. (2024). Analytical Method Development and Validation of Biguanide, Empagliflozin, and Linagliptin by RP HPLC. ResearchGate. [Link]
-
Abbas, S. Y., Basyouni, W. M., El-Bayouk, K. A. M., Tohamy, W. M., Aly, H. F., Arafa, A., & Soliman, M. S. (2017). New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant. Drug Research (Stuttgart), 67(10), 557-563. [Link]
-
R. Discovery. (2004). Metformin and Other Biguanides: Pharmacology and Therapeutic Usage. R Discovery. [Link]
-
Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 1-(2-Chlorophenyl)biguanide hydrochloride. Thermo Fisher Scientific. [Link]
-
Al-Awadi, F., El-Dusouqui, O., & Ibrahim, M. (2021). Synthetic accesses to biguanide compounds. PMC. [Link]
-
MDPI. (2025). Intracellular Pharmacokinetics of Antidiabetic Drugs: A Focused Narrative Review of Subcellular Distribution (2015–2025). MDPI. [Link]
Sources
- 1. HPLC Method for Separation Biguanides such as Moroxydine, Metformin, Proguanil and Phenformin on Primesep 100 Column | SIELC Technologies [sielc.com]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. The Mechanism of Action of Biguanides: New Answers to a Complex Question - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1-(3-FLUOROPHENYL)BIGUANIDE HYDROCHLORIDE CAS#: 2267-49-4 [chemicalbook.com]
- 5. caymanchem.com [caymanchem.com]
- 6. Synthesis and Evaluation of 1-Substituted-Biguanide Derivatives as Anti-Diabetic Agents for Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. New Biguanides as Anti-Diabetic Agents Part I: Synthesis and Evaluation of 1-Substituted Biguanide Derivatives as Anti-Diabetic Agents of Type II Diabetes Insulin Resistant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthetic accesses to biguanide compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 3-クロロ-2-フルオロアニリン 97% | Sigma-Aldrich [sigmaaldrich.com]
- 10. researchgate.net [researchgate.net]
- 11. WERCS Studio - Application Error [assets.thermofisher.com]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. fishersci.com [fishersci.com]
- 14. assets.thermofisher.cn [assets.thermofisher.cn]
